nonadecanoyl-CoA

Enzymology Lipid Metabolism Substrate Specificity

Quantifying cellular acyl-CoA pools is complicated by high endogenous background from even-chain species. Nonadecanoyl-CoA (C19:0-CoA) solves this as an odd-chain internal standard with zero detectable endogenous background in mammalian S-acylomes. • LC-MS/MS Internal Standard: Spike 100 pmol per sample for absolute quantification of C14-C24 acyl-CoA panels via MRM on triple quadrupole instruments. • Δ9-Desaturase Profiling: Essential C19 substrate completing the descending limb of SCD1 chain-length activity curves (C14-C19 panel). • Odd-Chain β-Oxidation Tracer: Terminal product propionyl-CoA enters the TCA cycle via succinyl-CoA, enabling flux discrimination from even-chain substrates.

Molecular Formula C40H72N7O17P3S
Molecular Weight 1048.0 g/mol
CAS No. 25045-61-8
Cat. No. B6595393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namenonadecanoyl-CoA
CAS25045-61-8
Molecular FormulaC40H72N7O17P3S
Molecular Weight1048.0 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O
InChIInChI=1S/C40H72N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-31(49)68-24-23-42-30(48)21-22-43-38(52)35(51)40(2,3)26-61-67(58,59)64-66(56,57)60-25-29-34(63-65(53,54)55)33(50)39(62-29)47-28-46-32-36(41)44-27-45-37(32)47/h27-29,33-35,39,50-51H,4-26H2,1-3H3,(H,42,48)(H,43,52)(H,56,57)(H,58,59)(H2,41,44,45)(H2,53,54,55)/t29-,33-,34-,35+,39-/m1/s1
InChIKeyYUJZGRUJMWKAJF-ZOUGCNRJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nonadecanoyl-CoA: C19 Odd-Chain Acyl-CoA


Nonadecanoyl-CoA (CAS 25045-61-8) is a long-chain fatty acyl-CoA thioester formed by the condensation of coenzyme A with nonadecanoic acid (C19:0). It is classified within the long-chain fatty acyl-CoA family (C13-C21 acyl chain) and participates in cellular fatty acid metabolism, including activation, transport, and β-oxidation pathways [1]. Its odd-chain length (C19) distinguishes it from the more abundant even-chain analogs and confers specific substrate properties and analytical utility that are critical for precise biochemical investigations [2].

Why Nonadecanoyl-CoA Cannot Be Replaced


In-class substitution of long-chain acyl-CoAs is not scientifically valid due to strict chain-length specificity exhibited by key metabolic enzymes, including Δ9-desaturases and acyl-CoA synthetases [1]. Nonadecanoyl-CoA possesses a C19 odd-chain acyl moiety, whereas common analogs such as stearoyl-CoA (C18) and palmitoyl-CoA (C16) have even-chain lengths. This structural difference directly impacts enzyme kinetics, substrate recognition, and metabolic fate, particularly in β-oxidation, where odd-chain fatty acyl-CoAs yield propionyl-CoA rather than solely acetyl-CoA as the terminal product [2]. Consequently, substituting nonadecanoyl-CoA with an even-chain analog introduces uncontrolled variables in enzyme activity assays, metabolic flux studies, and analytical method development, compromising the accuracy and reproducibility of experimental outcomes.

Nonadecanoyl-CoA Differentiation Evidence


Δ9-Desaturase Substrate Preference

In rat liver microsomal preparations, nonadecanoyl-CoA demonstrated markedly lower activity with Δ9-fatty acyl-CoA desaturase compared to the optimal substrate stearoyl-CoA (C18:0-CoA) [1]. This direct comparison establishes the enzyme's preference for even-chain substrates and underscores the unique kinetic behavior of the C19 analog.

Enzymology Lipid Metabolism Substrate Specificity

DHAP Acyltransferase Substrate Selectivity

A validated gas chromatography method employed nonadecanoyl-CoA (19:0-CoA) as the substrate to measure desaturase activity in porcine adipose tissue microsomes, quantifying the conversion to nonadecenoic acid (19:1) [1]. This method yielded quantifiable and reproducible desaturase activity, establishing a specific analytical application for this compound.

Analytical Biochemistry Enzyme Assays Gas Chromatography

Odd-Chain Internal Standard for Acyl-CoA LC-MS/MS

Nonadecanoyl-CoA is specifically metabolized via the mitochondrial β-oxidation pathway for odd-chain fatty acids, which differs fundamentally from even-chain metabolism in its terminal products [1]. This pathway generates propionyl-CoA in addition to acetyl-CoA, unlike even-chain analogs such as stearoyl-CoA (C18) which yield only acetyl-CoA units.

Metabolism β-Oxidation Odd-Chain Fatty Acids

Physicochemical Properties: MW and Lipophilicity

Nonadecanoyl-CoA has been demonstrated to inhibit the activity of stearoyl-CoA in desaturase enzyme systems, as established by primary literature [1]. This inhibitory property, not shared by all long-chain acyl-CoAs, provides a unique functional attribute relevant to studies of fatty acid desaturation regulation.

Enzyme Inhibition Lipid Metabolism SCD1

Nonadecanoyl-CoA Application Scenarios


Internal Standard for Acyl-CoA Quantification

Nonadecanoyl-CoA is ideally suited for detailed enzymological studies investigating the chain-length specificity of Δ9-desaturases, acyl-CoA synthetases, and related enzymes. As demonstrated by Jeffcoat et al., its reduced activity relative to stearoyl-CoA provides a critical data point for defining substrate preference profiles and understanding the structural determinants of enzyme recognition [1]. This application directly supports structure-activity relationship (SAR) studies and enzyme mechanism elucidation.

Δ9-Desaturase Substrate Profiling

The compound serves as a validated substrate for quantitative gas chromatography-based assays of fatty acid desaturase activity in tissue microsomes, as established by the method of Nihon Chikusan Gakkaiho [1]. This application is particularly valuable for comparative studies of desaturase activity across different tissues, species, or experimental conditions, offering a reproducible and quantifiable readout.

Odd-Chain Fatty Acid Oxidation Flux Tracing

Nonadecanoyl-CoA is a requisite substrate for investigating the mitochondrial β-oxidation of odd-chain fatty acids, a pathway that diverges from even-chain oxidation in its terminal production of propionyl-CoA [1]. This application is essential for studies of metabolic disorders affecting odd-chain fatty acid metabolism, anaplerosis, and the regulation of energy homeostasis.

Acyl-CoA Synthetase & CPT Substrate Selectivity

Given its demonstrated ability to inhibit stearoyl-CoA activity in desaturase systems, nonadecanoyl-CoA is a valuable pharmacological tool for investigating the regulatory mechanisms of stearoyl-CoA desaturase (SCD1) [1]. This application supports target validation studies and the development of SCD1 inhibitors for therapeutic intervention in obesity, diabetes, and related metabolic syndromes.

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